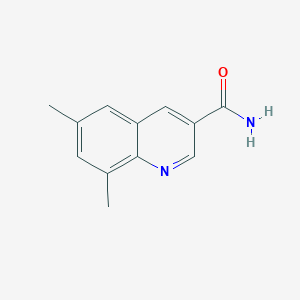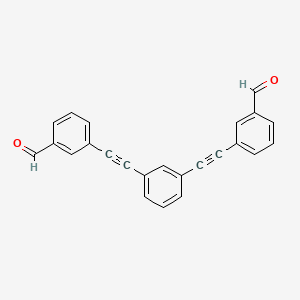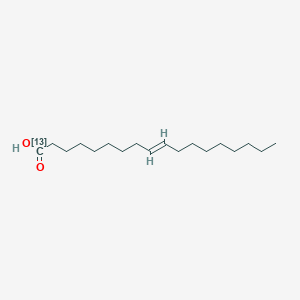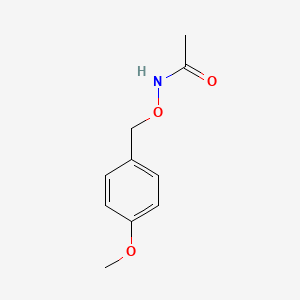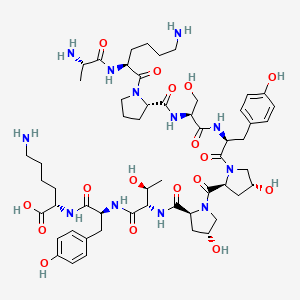
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) is a chemical compound with the molecular formula C14H14O8 and a molecular weight of 310.258. It is also known by other names such as diethyl (1,3-phenylene)dicarbonyl biscarbonate and carbonic acid, diethyl 1,3-phenylenedicarbonyl ester . This compound is used in various applications, including separation processes in high-performance liquid chromatography (HPLC) .
Méthodes De Préparation
The synthesis of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) involves the reaction of isophthalic acid with diethyl bis(hydrogen carbonate) under specific conditions. The reaction typically requires a solvent such as acetonitrile (MeCN) and may involve the use of phosphoric acid as a catalyst . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) has several scientific research applications, including:
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound.
Industry: It is used in industrial processes for the synthesis and purification of other chemical compounds.
Mécanisme D'action
The mechanism of action of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) can be compared with other similar compounds, such as:
Terephthalic acid, dianhydride with diethyl bis(hydrogen carbonate): Similar in structure but with different positional isomers.
Phthalic acid, dianhydride with diethyl bis(hydrogen carbonate): Another isomer with different chemical properties. The uniqueness of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) lies in its specific molecular structure and the resulting chemical and physical properties.
Propriétés
Numéro CAS |
22483-52-9 |
|---|---|
Formule moléculaire |
C14H14O8 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
bis(ethoxycarbonyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H14O8/c1-3-19-13(17)21-11(15)9-6-5-7-10(8-9)12(16)22-14(18)20-4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
SXIBCLRNZISNIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(=O)C1=CC(=CC=C1)C(=O)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



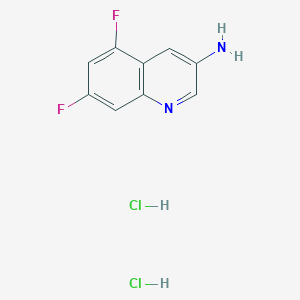
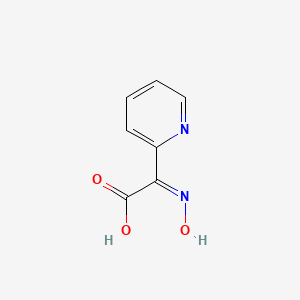
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
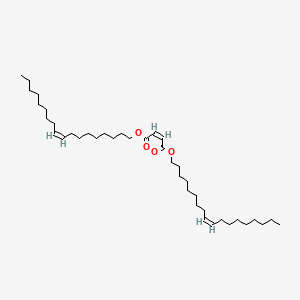
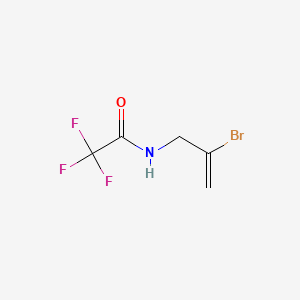
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
